molecular formula C17H20N2O B8634379 3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide

3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide

Cat. No. B8634379
M. Wt: 268.35 g/mol
InChI Key: WADYZOOHHVCFEI-UHFFFAOYSA-N
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Description

3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-amino-4-methyl-N-(3-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H20N2O/c1-11(2)13-5-4-6-15(9-13)19-17(20)14-8-7-12(3)16(18)10-14/h4-11H,18H2,1-3H3,(H,19,20)

InChI Key

WADYZOOHHVCFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(C)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-methyl-3-nitro-benzoyl chloride (2.00 g, 0.010 mol) in THF (30 mL), in a water bath-cooled 100 mL round bottom flask, was added 3-isopropyl-phenylamine (1.35 g, 0.010 mol) dropwise. The reaction was allowed to stir at room temperature for 1 hour before being concentrated. The mixture was taken up in EtOAc and washed with NaHCO3 (aq., conc.) and then brine. The solution was dried over MgSO4, filtered, and concentrated to yield the title compound as an orange oil that solidifies upon standing. MS m/z 299=[M+H]+. Calc'd for C17H18N2O3: 298.34.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To N-(3-Isopropyl-phenyl)-4-methyl-3-nitro-benzamide (3.00 g, 0.010 mol) dissolved in EtOAc (60 mL) in a 100 mL round bottom flask was added Pd/C (10%, 250 mg). The flask was capped with a rubber septum and flushed with H2 gas through a balloon/needle. Positive H2 pressure was applied through the balloon/needle and reaction was stirred vigorously at room temperature for 3 days. TLC indicated clean conversion of starting material. The reaction was filtered through a pad of sand/celite. After concentration, the mixture was purified by silica gel chromatography to afford a slightly orange oil. Trituration with a mixture of hexanes and EtOAc afforded the title compound as an off-white solid. MS m/z 269=[M+H]+. Calc'd for C17H20N2O: 268.36.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
250 mg
Type
catalyst
Reaction Step Three

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